4,5-Dihydrofuran-2-thiol
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Overview
Description
4,5-Dihydrofuran-2-thiol is an organic compound characterized by a furan ring with a thiol group attachedThe compound has a molecular formula of C4H6OS and a molecular weight of 102.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dihydrofuran-2-thiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydrofuran with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydrofuran-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Major Products Formed:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include dihydrofurans.
- Substitution reactions yield various substituted derivatives .
Scientific Research Applications
4,5-Dihydrofuran-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,5-Dihydrofuran-2-thiol exerts its effects involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, interact with metal ions, and undergo redox reactions. These interactions are crucial in biochemical processes, such as enzyme catalysis and protein folding .
Comparison with Similar Compounds
- 2-Methyl-4,5-dihydro-3-furanthiol
- 2-Methyl-4,5-dihydrofuran-3-thiol acetate
Uniqueness: 4,5-Dihydrofuran-2-thiol is unique due to its specific structure, which combines a furan ring with a thiol group. This combination imparts distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specialized uses .
Properties
CAS No. |
566895-19-0 |
---|---|
Molecular Formula |
C4H6OS |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
2,3-dihydrofuran-5-thiol |
InChI |
InChI=1S/C4H6OS/c6-4-2-1-3-5-4/h2,6H,1,3H2 |
InChI Key |
BRTMUPOQQCIMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C1)S |
Origin of Product |
United States |
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